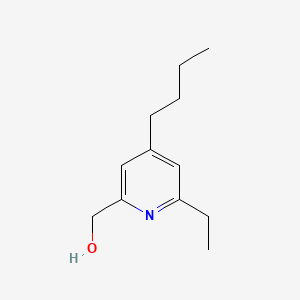

4-Butyl-6-ethylpyridine-2-methanol

Description

Properties

IUPAC Name |

(4-butyl-6-ethylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-5-6-10-7-11(4-2)13-12(8-10)9-14/h7-8,14H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIQCEZFJPDFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=NC(=C1)CO)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 Butyl 6 Ethylpyridine 2 Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise arrangement of atoms can be mapped.

The ¹H NMR spectrum of 4-Butyl-6-ethylpyridine-2-methanol is predicted to display a series of distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing nature of the nitrogen atom and the aromaticity of the pyridine (B92270) ring will cause protons on or adjacent to the ring to appear at a lower field (higher ppm).

The expected signals would include:

Aromatic Protons: Two singlets are anticipated for the protons at positions 3 and 5 of the pyridine ring, likely in the range of 7.0-7.5 ppm.

Methanol (B129727) Group: A singlet for the methylene (B1212753) protons (-CH₂OH) is expected around 4.7 ppm. The hydroxyl proton (-OH) would present as a broad singlet with a variable chemical shift, which would disappear upon D₂O exchange.

Ethyl Group: A quartet for the methylene protons (-CH₂CH₃) deshielded by the pyridine ring (approx. 2.8 ppm) and a triplet for the terminal methyl protons (-CH₂CH₃) at a higher field (approx. 1.3 ppm).

Butyl Group: A triplet for the methylene protons directly attached to the ring (-CH₂CH₂CH₂CH₃) around 2.7 ppm, followed by signals for the subsequent methylene groups further upfield, and a terminal methyl triplet around 0.9 ppm.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-3 | 7.2 | s | - |

| Pyridine H-5 | 7.0 | s | - |

| -CH₂OH | 4.7 | s | - |

| -OH | variable | br s | - |

| Ethyl -CH₂- | 2.8 | q | 7.6 |

| Butyl -CH₂- (α) | 2.7 | t | 7.7 |

| Butyl -CH₂- (β) | 1.7 | sextet | 7.5 |

| Ethyl -CH₃ | 1.3 | t | 7.6 |

| Butyl -CH₂- (γ) | 1.4 | sextet | 7.5 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-Butyl-6-ethylpyridine-2-methanol, twelve unique carbon signals are expected. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the substitution pattern on the pyridine ring.

The predicted assignments are as follows:

Pyridine Carbons: The carbons of the pyridine ring are expected in the aromatic region (118-165 ppm). The carbons bearing substituents (C2, C4, C6) would be found at the lower field end of this range, while the protonated carbons (C3, C5) would be at a higher field.

Methanol Carbon: The -CH₂OH carbon is anticipated around 65 ppm.

Alkyl Carbons: The carbons of the ethyl and butyl groups would appear in the aliphatic region (14-40 ppm).

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (DEPT) |

|---|---|---|

| Pyridine C-2 | 163 | C |

| Pyridine C-6 | 160 | C |

| Pyridine C-4 | 150 | C |

| Pyridine C-3 | 120 | CH |

| Pyridine C-5 | 118 | CH |

| -CH₂OH | 65 | CH₂ |

| Butyl -CH₂- (α) | 38 | CH₂ |

| Ethyl -CH₂- | 30 | CH₂ |

| Butyl -CH₂- (β) | 31 | CH₂ |

| Butyl -CH₂- (γ) | 22 | CH₂ |

| Ethyl -CH₃ | 14 | CH₃ |

To unambiguously assemble the structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling networks within the ethyl and butyl side chains. Cross-peaks would be observed between the adjacent methylene and methyl protons of the ethyl group, and between the adjacent methylene groups of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It would be used to definitively assign the signals in the ¹H and ¹³C spectra to their respective atoms in the alkyl chains and the CH groups of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be useful to confirm the substitution pattern by observing through-space correlations between the protons of the substituent groups (e.g., ethyl and butyl) and the nearby protons on the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

The molecular formula of 4-Butyl-6-ethylpyridine-2-methanol is C₁₂H₁₉NO. High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion (typically observed as the protonated species, [M+H]⁺). This experimental mass would be compared to the calculated theoretical mass to confirm the elemental composition.

Calculated Exact Mass of [M+H]⁺ (C₁₂H₂₀NO⁺): 194.1545

An observed mass within a very narrow tolerance (e.g., ± 5 ppm) of this calculated value would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to produce daughter ions. The analysis of these fragments provides valuable structural information. For 4-Butyl-6-ethylpyridine-2-methanol, key predicted fragmentation pathways would include:

Loss of the Hydroxymethyl Radical: A primary fragmentation would likely be the cleavage of the C-C bond between the pyridine ring and the methanol group, resulting in the loss of a ·CH₂OH radical (31 Da).

Benzylic-type Cleavage: The bonds beta to the pyridine ring in the alkyl side chains are prone to cleavage. This would lead to the loss of a propyl radical (·C₃H₇, 43 Da) from the butyl group and an ethyl radical (·C₂H₅, 29 Da) from the ethyl group.

Alpha-Cleavage: Fragmentation can occur at the alpha-carbon of the alkyl chains, leading to the loss of various alkyl fragments.

These fragmentation patterns would allow for the confirmation of the nature and position of the substituents on the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For 4-Butyl-6-ethylpyridine-2-methanol, the spectra would be characterized by a combination of vibrations from the pyridine ring, the butyl and ethyl alkyl chains, and the methanol group.

The IR spectrum is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group in the methanol substituent. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol would likely appear in the 1000-1050 cm⁻¹ region.

Vibrations associated with the aromatic pyridine ring are expected to be observed as a series of sharp bands. The C=C and C=N stretching vibrations typically occur in the 1400-1600 cm⁻¹ range. Aromatic C-H stretching vibrations would be found just above 3000 cm⁻¹.

The aliphatic butyl and ethyl groups will contribute to the spectrum with C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1375-1465 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the pyridine ring, often weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum. The C-C stretching vibrations of the alkyl chains would also be readily observable.

Expected Vibrational Frequencies for 4-Butyl-6-ethylpyridine-2-methanol

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (broad) | 3200-3600 (weak) |

| C-O Stretch | 1000-1050 | 1000-1050 | |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | 1400-1600 |

| Aromatic C-H Stretch | >3000 | >3000 | |

| Ring Breathing | Weak | Strong | |

| Alkyl Chains (-C₄H₉, -C₂H₅) | C-H Stretch | 2850-2960 | 2850-2960 |

| C-H Bend | 1375-1465 | 1375-1465 |

It is important to note that the exact positions of these peaks can be influenced by the electronic effects of the substituents and the specific intermolecular interactions in the sample.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although no specific crystal structure for 4-Butyl-6-ethylpyridine-2-methanol has been reported, we can predict its likely solid-state characteristics by examining related structures, such as that of phenyl(pyridin-2-yl)methanol. nih.gov

In the solid state, it is highly probable that the molecules of 4-Butyl-6-ethylpyridine-2-methanol would be linked by intermolecular hydrogen bonds. The hydroxyl group of the methanol substituent can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This O-H···N hydrogen bonding is a common feature in the crystal structures of similar compounds and often leads to the formation of chains or helices. nih.gov For instance, in the crystal structure of phenyl(pyridin-2-yl)methanol, O-H···N hydrogen bonds link the molecules into helical chains. nih.gov

Predicted Crystallographic Parameters for 4-Butyl-6-ethylpyridine-2-methanol (Hypothetical)

| Parameter | Predicted Value/Characteristic | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and shape. nih.gov |

| Space Group | P2₁/c or Pbca | Common centrosymmetric space groups for chiral/achiral organic molecules. |

| Key Intermolecular Interaction | O-H···N hydrogen bonds | Presence of hydroxyl and pyridine nitrogen. nih.gov |

| Molecular Packing | Formation of chains or dimers via H-bonds | Driven by the strong hydrogen bonding interactions. nih.gov |

Definitive determination of the solid-state structure of 4-Butyl-6-ethylpyridine-2-methanol would require successful crystallization and subsequent X-ray diffraction analysis.

Theoretical and Computational Investigations of 4 Butyl 6 Ethylpyridine 2 Methanol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Geometry Optimization and Conformational Analysis

Information regarding the optimized molecular structure, bond lengths, bond angles, and dihedral angles of 4-Butyl-6-ethylpyridine-2-methanol, as determined by computational methods, is not available in the search results. Detailed conformational analysis to identify the most stable conformers and the corresponding energy landscapes could not be found.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Data on the electronic properties of 4-Butyl-6-ethylpyridine-2-methanol, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map, were not present in the provided search results. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

No theoretical vibrational frequencies (e.g., from IR and Raman spectra calculations) for 4-Butyl-6-ethylpyridine-2-methanol were found. Consequently, a correlation between theoretical and experimental spectroscopic data, which is essential for the accurate assignment of vibrational modes, could not be performed.

Molecular Dynamics Simulations

Solvent Effects on Molecular Conformation and Reactivity

There was no information available from molecular dynamics simulations regarding how different solvents might influence the conformation and reactivity of 4-Butyl-6-ethylpyridine-2-methanol.

Mechanistic Insights from Computational Modeling

No computational studies detailing reaction mechanisms involving 4-Butyl-6-ethylpyridine-2-methanol were identified in the search results.

Coordination Chemistry and Supramolecular Interactions of 4 Butyl 6 Ethylpyridine 2 Methanol

Ligand Design Principles for Pyridine (B92270) Alcohols

Pyridine alcohols are a classic yet increasingly relevant class of ligands in coordination chemistry, valued for their versatile structural and electronic properties. nih.gov The design of these ligands is guided by several key principles that dictate the characteristics and functionality of their resulting metal complexes.

Steric and Electronic Tuning: The substituents on the pyridine ring are crucial for fine-tuning the properties of the ligand and its metal complexes. Bulky alkyl groups, such as the butyl and ethyl groups in 4-Butyl-6-ethylpyridine-2-methanol, exert significant steric influence. This can control the number of ligands that can coordinate to a metal center, influence the coordination geometry, and create specific pockets or channels within a complex. Electron-donating alkyl groups also increase the basicity of the pyridine nitrogen, enhancing its sigma-donating ability to the metal center. Conversely, electron-withdrawing groups can be used to modify the ligand's pi-acceptor properties. acs.org

Chelation and Coordination Modes: The placement of the hydroxyl group is fundamental to the ligand's function. In 2-pyridylmethanol derivatives, the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated alcohol can bind simultaneously to a metal ion, forming a stable five-membered chelate ring. This bidentate N,O-coordination is a common and robust binding mode. nih.govnih.gov However, other coordination modes are possible, including monodentate coordination through the nitrogen atom or bridging behavior where the alcohol group links two metal centers. nih.gov

Structural Rigidity and Flexibility: The pyridine backbone provides a rigid framework, which helps in pre-organizing the donor atoms for metal coordination. The rotational freedom of the hydroxymethyl group (-CH₂OH) provides some flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal ions. nih.gov The design can be extended to create polydentate ligands by incorporating multiple pyridine alcohol units into a larger molecular structure, leading to encapsulated metal ions with enhanced stability. acs.org

Metal Complex Formation with 4-Butyl-6-ethylpyridine-2-methanol

While specific research on the metal complexes of 4-Butyl-6-ethylpyridine-2-methanol is not extensively documented, its behavior can be predicted based on the well-established chemistry of related pyridine alcohol ligands. The combination of a strong N,O-chelate site and bulky alkyl substituents suggests it is a highly effective ligand for creating stable, mononuclear transition metal complexes.

Coordination Modes and Geometries

The primary coordination mode for 4-Butyl-6-ethylpyridine-2-methanol is expected to be as a bidentate, monoanionic ligand following the deprotonation of the hydroxyl group. It would chelate to a metal center through the pyridine nitrogen and the alkoxide oxygen.

Common Geometries: With transition metals that favor six-coordinate geometries, such as cobalt(II), nickel(II), and copper(II), the formation of octahedral complexes of the type [M(L)₂X₂] or [M(L)₃]⁺ (where L is the deprotonated ligand and X is a monodentate ligand like water or chloride) is highly probable. For square planar metals like palladium(II) or platinum(II), complexes of the type [M(L)₂] would be expected. nih.gov

Steric Influence: The butyl and ethyl groups at the 4- and 6-positions, respectively, are sterically demanding. This bulk is likely to prevent the formation of highly crowded complexes, such as hexacoordinate [M(L)₃]⁺ structures, favoring instead four- or five-coordinate geometries or distorted octahedral arrangements. The steric hindrance can also protect the metal center from the surrounding environment.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 4-Butyl-6-ethylpyridine-2-methanol would likely follow standard coordination chemistry procedures. A typical method involves the reaction of the ligand with a suitable metal salt (e.g., acetate, chloride, or nitrate (B79036) salts of Cu(II), Ni(II), Zn(II), etc.) in a 1:2 or 1:1 metal-to-ligand molar ratio. nih.gov The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727), often under reflux, and may require the addition of a weak base to facilitate the deprotonation of the ligand's hydroxyl group. nih.gov

The resulting complexes would be characterized using a suite of spectroscopic and analytical techniques to confirm their structure and composition.

| Technique | Expected Observations for Complex Formation |

| FTIR Spectroscopy | Disappearance of the broad O-H stretching band (around 3200-3400 cm⁻¹) from the free ligand. A shift in the C=N stretching vibration of the pyridine ring to a higher frequency upon coordination. Appearance of new low-frequency bands corresponding to M-N and M-O stretching vibrations. nih.gov |

| ¹H NMR Spectroscopy | For diamagnetic complexes (e.g., Zn(II)), coordination would induce shifts in the signals of the pyridine ring protons and the methylene (B1212753) (-CH₂) protons adjacent to the oxygen atom. |

| UV-Visible Spectroscopy | The appearance of d-d transition bands in the visible region for colored transition metal complexes (e.g., Cu(II), Ni(II)). The ligand's internal π-π* transitions may shift upon coordination. researchgate.net |

| X-ray Crystallography | Provides definitive proof of the molecular structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. |

| Elemental Analysis | Confirms the empirical formula of the synthesized complex by determining the percentage composition of C, H, and N. |

Luminescence and Magnetic Properties of Metal Complexes

Metal complexes incorporating pyridine alcohol ligands can exhibit interesting photophysical and magnetic properties, which are highly dependent on the choice of metal ion. nih.gov

Luminescence: Complexes with d¹⁰ metal ions like Zn(II) or Cd(II), or square planar Pt(II) complexes, are candidates for luminescence. semanticscholar.org Emission often arises from ligand-centered (LC) or metal-to-ligand charge transfer (MLCT) excited states. For a complex of 4-Butyl-6-ethylpyridine-2-methanol, MLCT luminescence would involve the promotion of an electron from a metal d-orbital to a π* orbital of the pyridine ring. The bulky, electronically-donating alkyl groups can tune the energy of these orbitals, thereby influencing the emission color and efficiency. The steric bulk can also prevent intermolecular interactions in the solid state that often lead to quenching of luminescence. semanticscholar.org

Magnetic Properties: For complexes with paramagnetic metal ions like Cu(II) (d⁹) or high-spin Co(II) (d⁷), magnetic properties become relevant. While simple mononuclear complexes are expected to behave as isolated paramagnetic centers, the ligand could potentially be used to construct polynuclear systems. If the alkoxide oxygen of the ligand acts as a bridge between two metal centers, magnetic exchange coupling can occur, leading to either ferromagnetic (spin alignment) or antiferromagnetic (spin pairing) interactions. Such phenomena are of interest for the development of molecule-based magnetic materials. nih.govmdpi.com

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the organization of molecules into larger, functional structures through non-covalent interactions. fiveable.me 4-Butyl-6-ethylpyridine-2-methanol is an amphiphilic molecule, possessing both a hydrophilic, hydrogen-bonding head (the pyridine-methanol group) and a hydrophobic tail (the butyl and ethyl chains). This duality makes it an excellent building block for supramolecular assemblies.

The formation of host-guest complexes relies on molecular recognition, where a host molecule with a cavity binds a complementary guest molecule. researchgate.netnih.gov While the single molecule itself is not a pre-formed host, its self-assembly can generate cavities and binding pockets. For instance, organized layers or micelles of the ligand could encapsulate non-polar guest molecules within their hydrophobic interiors, driven by hydrophobic interactions. fiveable.me The metal complexes of the ligand could also act as hosts, with the arrangement of the bulky alkyl groups creating specific binding sites for small guest molecules. nih.gov

Hydrogen Bonding Networks

In the solid state, hydrogen bonding is a primary force directing the crystal packing of molecules. 4-Butyl-6-ethylpyridine-2-methanol has key functional groups capable of forming robust hydrogen bonds:

Donor: The hydroxyl (-OH) group.

Acceptors: The pyridine nitrogen atom and the oxygen of the hydroxyl group.

These sites can interact to form predictable and stable hydrogen-bonding motifs. For example, a common interaction in 2-pyridylmethanol compounds is the formation of a chain where the hydroxyl group of one molecule donates a hydrogen bond to the pyridine nitrogen of an adjacent molecule (O-H···N). nih.gov This would arrange the molecules in a head-to-tail fashion. Another possibility is the formation of hydrogen-bonded dimers through O-H···O interactions. The specific network formed would be influenced by the steric requirements of the bulky alkyl groups, which would pack in a way to maximize van der Waals forces while accommodating the directional hydrogen bonds. nih.gov

Research on 4-Butyl-6-ethylpyridine-2-methanol Remains Elusive

Despite extensive searches of scientific literature and chemical databases, detailed research findings on the specific chemical compound 4-Butyl-6-ethylpyridine-2-methanol are not publicly available. As a result, a comprehensive article focusing on its coordination chemistry and supramolecular interactions, as requested, cannot be generated at this time.

The inquiry sought to explore the specific roles of π-π stacking interactions and self-assembly processes in forming hierarchical structures involving this particular substituted pyridine derivative. However, no published studies detailing the synthesis, crystal structure, or specific supramolecular behavior of 4-Butyl-6-ethylpyridine-2-methanol could be identified.

General principles of coordination chemistry and supramolecular assembly are well-established for pyridine-containing ligands. These principles indicate that the butyl and ethyl groups at the 4 and 6 positions, respectively, along with the methanol group at the 2-position, would significantly influence the compound's electronic properties and steric profile. These factors are critical in determining how the molecule interacts with metal ions and other molecules.

In theory, the pyridine ring of 4-Butyl-6-ethylpyridine-2-methanol could participate in π-π stacking interactions, a common non-covalent force in the assembly of aromatic molecules. The alkyl substituents (butyl and ethyl) would likely affect the geometry and strength of these interactions. Furthermore, the methanol group provides a potential site for hydrogen bonding, which could play a crucial role in directing the self-assembly of the molecules into larger, ordered structures.

Without experimental data, such as single-crystal X-ray diffraction analysis, any discussion of the specific π-π stacking distances, geometries, or the precise nature of self-assembled hierarchical structures for 4-Butyl-6-ethylpyridine-2-methanol would be purely speculative.

Future research, should it be undertaken, would need to first focus on the synthesis and characterization of 4-Butyl-6-ethylpyridine-2-methanol. Subsequent crystallographic and spectroscopic studies would be essential to elucidate its coordination behavior and the specific nature of its supramolecular architecture.

Reaction Mechanisms and Functionalization Pathways of 4 Butyl 6 Ethylpyridine 2 Methanol

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. beilstein-journals.orgresearchgate.netrsc.org This inherent electronic nature, combined with the substitution pattern of 4-Butyl-6-ethylpyridine-2-methanol, governs its susceptibility to various aromatic functionalization reactions.

Electrophilic Aromatic Substitution (SEAr):

The pyridine ring is significantly less reactive towards electrophiles than benzene. beilstein-journals.orgwikipedia.org The nitrogen atom's lone pair can interact with electrophiles or Lewis acid catalysts, leading to the formation of a positively charged pyridinium (B92312) species. wikipedia.org This further deactivates the ring, making electrophilic substitution challenging and requiring harsh reaction conditions. researchgate.netwikipedia.org

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions. researchgate.net For an SNAr reaction to occur, a good leaving group (such as a halide) must be present at one of these positions. In the case of 4-Butyl-6-ethylpyridine-2-methanol, the unsubstituted C3 and C5 positions lack a leaving group, and the groups at C2, C4, and C6 (hydroxymethyl, butyl, ethyl) are not viable leaving groups under typical SNAr conditions. Therefore, direct nucleophilic aromatic substitution on the ring's C-H bonds is not a feasible pathway. nih.gov

Modern synthetic methods have shifted from classical SEAr/SNAr to transition-metal-catalyzed C-H activation for the functionalization of pyridines. beilstein-journals.orgrsc.orgnih.gov This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds with greater efficiency and selectivity.

For 4-Butyl-6-ethylpyridine-2-methanol, the primary sites for C-H activation are the C3 and C5 positions. The regioselectivity of these reactions is influenced by several factors:

Directing Group Effect: The primary alcohol at the C2 position can act as a directing group. The oxygen atom can coordinate to a metal catalyst, directing functionalization to the adjacent C3 position. This is a common strategy for achieving ortho-C-H functionalization.

Steric Hindrance: The ethyl group at C6 provides more steric bulk than the hydrogen at C5, potentially favoring functionalization at the C5 position to minimize steric clash. Conversely, the butyl group at C4 is also a significant steric impediment, which could disfavor reactions at both the C3 and C5 positions.

Electronic Effects: The electronic properties of the C-H bonds at C3 and C5 are similar, but can be subtly influenced by the neighboring alkyl and hydroxymethyl groups. In some catalytic systems, the most acidic C-H bond is preferentially activated. nih.gov

Catalytic systems involving palladium, rhodium, and iridium have been extensively used for pyridine C-H functionalization. beilstein-journals.orgnih.gov For instance, palladium-catalyzed C-H arylation often shows a preference for functionalizing positions distal to the nitrogen if not guided by a directing group. nih.govmdpi.com In the presence of the C2-methanol group, a chelation-assisted mechanism would likely dominate, leading to high regioselectivity for the C3 position.

Table 1: Regioselectivity in Pyridine C-H Functionalization

| Position | Directing Influences | Potential Outcome |

| C3 | Electronic activation by adjacent alkyl groups; Potential chelation-assistance from C2-methanol group. | Favored for directed C-H activation. |

| C5 | Electronic activation by adjacent alkyl groups; Less sterically hindered than C3 relative to the C2-substituent. | Possible depending on the catalytic system and steric sensitivity. |

Transformations of the Primary Alcohol Functionality

The primary alcohol at the C2 position is a versatile functional handle for a variety of chemical transformations.

The primary alcohol of 4-Butyl-6-ethylpyridine-2-methanol can be oxidized to different oxidation states depending on the reagents and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or Swern oxidation conditions can selectively oxidize the primary alcohol to the corresponding aldehyde, 4-butyl-6-ethylpicolinaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will typically oxidize the primary alcohol directly to the carboxylic acid, 4-butyl-6-ethylpicolinic acid.

Oxidative Esterification: It is also possible to achieve a tandem oxidation-esterification. For example, treating a pyridine-2-methanol derivative with silver(I) oxide and an alkyl iodide can directly yield the corresponding ester. researchgate.net A copper-catalyzed reaction using an aldehyde as the acyl source can also achieve benzylic C-H acyloxylation in related systems. nih.gov

Esterification:

The primary alcohol can be readily converted into esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Standard esterification methods such as Fischer esterification (acid-catalyzed reaction with a carboxylic acid) are applicable. Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under mild conditions. mdpi.com

Etherification:

Ether synthesis can be achieved via a Williamson ether synthesis pathway. The alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form the ether. The pyridine nitrogen can potentially be alkylated as a competing side reaction, so careful selection of the base and reaction conditions is necessary.

Table 2: Summary of Alcohol Transformations

| Reaction | Reagent Examples | Product Functional Group |

| Oxidation | MnO₂, DMP | Aldehyde |

| KMnO₄, Jones Reagent | Carboxylic Acid | |

| Esterification | Carboxylic Acid, H⁺ | Ester |

| Acid Chloride, Pyridine | Ester | |

| EDC, DMAP, R-COOH | Ester | |

| Etherification | 1. NaH; 2. R-X | Ether |

Mechanistic Aspects of Alkyl Group Transformations (e.g., C-C bond coupling)

The butyl and ethyl groups on the pyridine ring are generally unreactive. However, the benzylic C-H bonds (the CH₂ group of the ethyl substituent and the first CH₂ group of the butyl substituent) are more susceptible to reaction, particularly through radical pathways or transition metal-catalyzed C-H activation.

Cross-coupling reactions are powerful methods for forming C-C bonds. sigmaaldrich.comlibretexts.org While these reactions typically involve an organohalide coupling with an organometallic reagent, modern variations allow for the direct C-H functionalization of alkyl groups. rsc.org

For 4-Butyl-6-ethylpyridine-2-methanol, a palladium-catalyzed cross-dehydrogenative coupling (CDC) could potentially be employed. This type of reaction would involve the formation of a C-C bond between a benzylic C-H bond of the ethyl or butyl group and a suitable coupling partner. The mechanism often involves a rate-determining C-H activation step at the alkyl side chain, followed by oxidative addition and reductive elimination steps characteristic of palladium catalysis. libretexts.org

Alternatively, radical reactions, such as a Minisci-type reaction, could functionalize the pyridine ring itself, but transformations at the alkyl side chains often require generating a radical at the benzylic position. This can be achieved using radical initiators and is a distinct pathway from the ionic mechanisms that govern the reactivity of the alcohol or the typical aromatic substitution pathways of the ring.

No Publicly Available Research Found on the Catalytic Applications of 4-Butyl-6-ethylpyridine-2-methanol

Following a comprehensive review of scientific literature and chemical databases, no specific research or data could be found regarding the applications of the chemical compound 4-Butyl-6-ethylpyridine-2-methanol in the field of catalysis. Despite extensive searches for its role as a ligand in homogeneous catalysis, its potential use in heterogeneous catalysis, or its involvement in CO2 hydrogenation and C-C bond coupling reactions, the available information is insufficient to construct a detailed scientific article as requested.

The initial search strategy focused on broad applications of pyridine-2-methanol derivatives in catalysis, yielding general information about their utility as ligands in various chemical transformations. Pyridine-based ligands are well-documented for their ability to coordinate with a wide range of metal centers, thereby influencing the activity and selectivity of catalysts. These applications span across asymmetric catalysis, where chiral pyridine derivatives are instrumental in synthesizing enantiomerically pure compounds, and metal-ligand cooperative catalysis, where the pyridine moiety actively participates in the reaction mechanism. Furthermore, pyridine derivatives have been explored in heterogeneous catalysis, often immobilized on solid supports, and have shown promise in processes like CO2 hydrogenation and various cross-coupling reactions that form new carbon-carbon bonds.

However, subsequent and more targeted searches using the specific chemical name "4-Butyl-6-ethylpyridine-2-methanol" did not yield any peer-reviewed articles, patents, or conference proceedings detailing its synthesis or use in any catalytic process. This suggests that while the broader class of pyridine-2-methanol compounds is of significant interest to the catalysis research community, this particular substituted derivative has likely not been a subject of published investigation in this context.

Therefore, the creation of a scientifically accurate and detailed article focusing solely on the catalytic applications of 4-Butyl-6-ethylpyridine-2-methanol is not feasible at this time due to the absence of relevant research findings in the public domain.

Synthesis and Study of Derivatives and Analogues of 4 Butyl 6 Ethylpyridine 2 Methanol

Modifications of the Alkyl Side Chains

One common strategy for modifying alkyl side chains on a pyridine (B92270) ring is through oxidation. For instance, the oxidation of a methyl group to a carboxaldehyde is a known transformation in pyridine chemistry. A patent describes the oxidation of 2-methylpyridine (B31789) to 2-pyridine carboxaldehyde using selenium dioxide. google.com A similar approach could potentially be applied to the ethyl or butyl groups of the target compound, although this would likely lead to a mixture of products due to the presence of multiple reactive C-H bonds.

Another potential avenue for modification is through radical reactions. The Minisci reaction, for example, allows for the introduction of alkyl radicals onto electron-deficient aromatic rings like pyridine. While this typically targets the C2 and C4 positions of the pyridine ring, modifications of existing alkyl chains are also conceivable under specific conditions.

Reductive methods could also be employed. The Birch reduction, for instance, has been used for the partial reduction of fused pyridine rings. nih.gov While the target molecule is not a fused system, similar reductive conditions could potentially lead to the saturation of the pyridine ring or modifications of the alkyl side chains, though this would likely result in a loss of aromaticity.

A summary of potential modifications to the alkyl side chains is presented in Table 1.

Table 1: Potential Modifications of Alkyl Side Chains

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Oxidation | Selenium dioxide, heat | Carboxaldehyde or ketone derivatives |

| Radical Acylation | Silver nitrate (B79036), carboxylic acid | Acylated side chains |

Functionalization of the Pyridine Ring

The pyridine ring is a versatile scaffold that can undergo a variety of functionalization reactions, allowing for the introduction of diverse chemical groups. These modifications can significantly alter the electronic properties, solubility, and biological activity of the parent molecule.

Direct C-H functionalization is a powerful tool for modifying aromatic rings. mdpi.comnih.gov For pyridines, these reactions can be directed to specific positions. For example, Pd(II)-catalyzed olefination of electron-deficient arenes using 2,6-dialkylpyridine ligands has been reported to occur at the meta-position. nih.govnih.gov This suggests that the C3 and C5 positions of 4-Butyl-6-ethylpyridine-2-methanol could be targeted for the introduction of olefinic groups.

The nitrogen atom of the pyridine ring can also be a site for functionalization. The formation of pyridine N-oxides is a common transformation that activates the pyridine ring for further reactions. rsc.orgorganic-chemistry.org For instance, the addition of Grignard reagents to pyridine N-oxides can lead to the introduction of alkyl or aryl groups at the C2 position. organic-chemistry.org

Furthermore, the existing hydroxymethyl group at the C2 position can be a handle for further derivatization. For example, it can be oxidized to a carboxaldehyde, which can then participate in a variety of reactions such as the formation of imines (Schiff bases) or reaction with Grignard reagents to introduce further substituents. rsc.orgmasterorganicchemistry.commasterorganicchemistry.comwikipedia.org A patent describes the oxidation of 2-pyridinemethanol (B130429) to 2-pyridine carboxaldehyde using TEMPO and sodium hypochlorite. google.com

Table 2 summarizes some potential functionalization reactions for the pyridine ring of 4-Butyl-6-ethylpyridine-2-methanol.

Table 2: Potential Functionalization Reactions of the Pyridine Ring

| Reaction Type | Target Position | Reagents and Conditions | Potential Product |

|---|---|---|---|

| C-H Olefination | C3, C5 | Pd(OAc)2, 2,6-dialkylpyridine ligand, olefin nih.govnih.gov | Olefinated pyridine derivatives |

| N-Oxidation | Pyridine Nitrogen | Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide derivative rsc.orgorganic-chemistry.org |

| Oxidation of Methanol (B129727) | C2-CH2OH | TEMPO, NaOCl google.com | Pyridine-2-carboxaldehyde derivative |

| Imine Formation | C2-CHO | Primary amine wikipedia.org | Schiff base derivative |

Bioisosteric Replacements in the Pyridine Core

Bioisosteric replacement is a key strategy in drug discovery to modulate the physicochemical and biological properties of a lead compound while retaining its desired activity. baranlab.org The pyridine ring can be replaced by a variety of other cyclic structures, known as bioisosteres.

One common bioisosteric replacement for the pyridine ring is the benzonitrile (B105546) group. nih.govblumberginstitute.org The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. nih.gov Another example is the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine group, which has been shown to enhance the activity of certain compounds. rsc.orgchemrxiv.org

More recently, saturated scaffolds have been explored as bioisosteres for aromatic rings to improve properties such as solubility and metabolic stability. For instance, 3-azabicyclo[3.1.1]heptanes have been proposed as saturated mimetics of pyridines. chemrxiv.org The replacement of a pyridine ring in the drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core led to a significant improvement in its physicochemical properties. chemrxiv.org Other non-classical bioisosteres for the phenyl ring, which can also be considered for pyridine, include bicyclo[1.1.1]pentane. baranlab.org

The choice of a suitable bioisostere depends on the specific properties that need to be optimized and the role of the pyridine ring in the molecule's interaction with its biological target. Table 3 provides a list of potential bioisosteric replacements for the pyridine core of 4-Butyl-6-ethylpyridine-2-methanol.

Table 3: Potential Bioisosteric Replacements for the Pyridine Core

| Bioisostere | Rationale | Reference |

|---|---|---|

| Benzonitrile | Mimics hydrogen-bond accepting ability | nih.govblumberginstitute.org |

| 2-Difluoromethylpyridine | Can enhance biological activity | rsc.orgchemrxiv.org |

| 3-Azabicyclo[3.1.1]heptane | Saturated, improves physicochemical properties | chemrxiv.org |

| Bicyclo[1.1.1]pentane | Non-classical phenyl/heteroaryl mimic | baranlab.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.